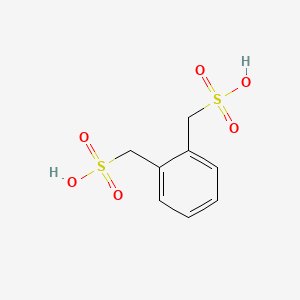
Xylylenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylylenedisulfonic acid is an organosulfur compound with the chemical formula C8H10(SO3H)2. It is a derivative of xylene, where two sulfonic acid groups are attached to the aromatic ring. This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylylenedisulfonic acid can be synthesized through the sulfonation of xylene. The process involves the reaction of xylene with sulfur trioxide (SO3) in the presence of a catalyst. The reaction conditions typically include elevated temperatures and controlled addition of the sulfonating agent to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where xylene is continuously fed and reacted with sulfur trioxide. The resulting product is then purified through various methods such as crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Xylylenedisulfonic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Xylylenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a component in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: It is explored for its potential use in drug formulations and as a component in diagnostic tests.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of xylylenedisulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, altering their structure and function. The sulfonic acid groups facilitate these interactions by providing sites for hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- Xylene sulfonic acid
- Toluene sulfonic acid
- Alkyl aryl sulfonate hydrotropes
Uniqueness
Xylylenedisulfonic acid is unique due to the presence of two sulfonic acid groups, which enhance its acidic strength and reactivity compared to similar compounds with only one sulfonic acid group. This dual functionality makes it more effective in certain applications, such as catalysis and stabilization of biochemical compounds .
Properties
Molecular Formula |
C8H10O6S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
[2-(sulfomethyl)phenyl]methanesulfonic acid |
InChI |
InChI=1S/C8H10O6S2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14) |
InChI Key |
OPTBGJNIZFEJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















